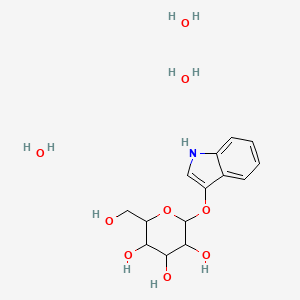
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Indoxyl-beta-D-glucopyranoside trihydrate, 99%: is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is a crystalline solid that is white to pale grey in color and is known for its use as a colorimetric substrate for laminarinase . This compound is a constituent of the Chinese medicinal herb Isatis indigotica, which is widely used for the treatment of influenza, viral pneumonia, mumps, pharyngitis, and hepatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indoxyl-beta-D-glucopyranoside involves the glycosylation of indoxyl with a suitable glucosyl donor under acidic or enzymatic conditions . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of 3-Indoxyl-beta-D-glucopyranoside may involve the use of large-scale bioreactors for enzymatic glycosylation. The process includes the fermentation of Isatis indigotica followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Indoxyl-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indigo dye.
Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed to release indoxyl and glucose.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymes like beta-glucosidase are commonly used.
Major Products Formed:
Indigo Dye: Formed through the oxidation of indoxyl.
Indoxyl and Glucose: Formed through the hydrolysis of the glycosidic bond.
Scientific Research Applications
3-Indoxyl-beta-D-glucopyranoside has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Indoxyl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase to release indoxyl and glucose . Indoxyl can then undergo oxidation to form indigo dye. The compound’s effects in medicinal applications are attributed to its ability to modulate immune responses and inhibit viral replication .
Comparison with Similar Compounds
6-Chloro-3-indoxyl-beta-D-glucopyranoside: A chromogenic substrate that yields a red precipitate when cleaved.
Indoxyl-3-acetate: Another indoxyl derivative used in similar enzymatic assays.
Uniqueness: 3-Indoxyl-beta-D-glucopyranoside is unique due to its specific use in traditional Chinese medicine and its role as a substrate for beta-glucosidase assays . Its ability to form indigo dye upon oxidation also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6.3H2O/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9;;;/h1-5,10-19H,6H2;3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVNNZSQALVSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
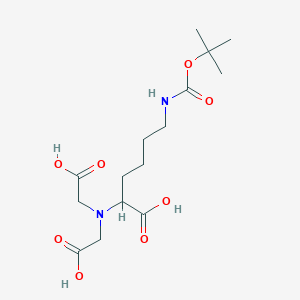

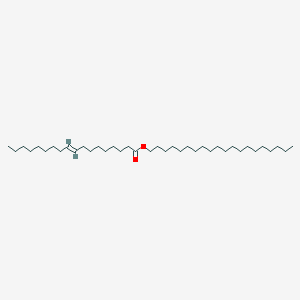
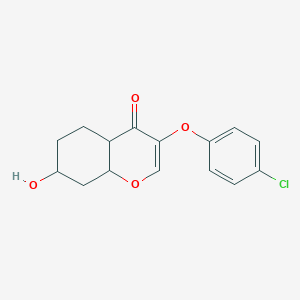
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
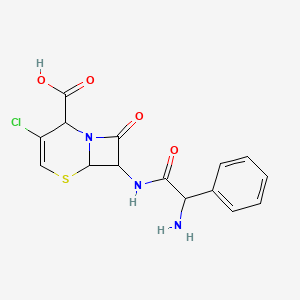
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
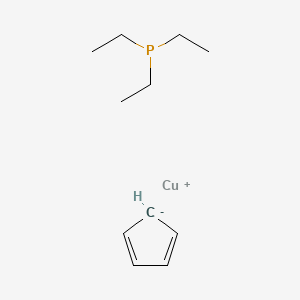
![15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12324107.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
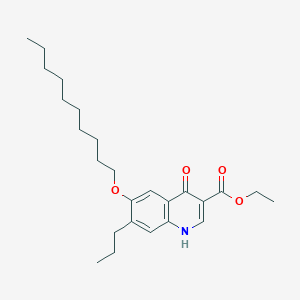
![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
